5-(2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl)-1-methyl-3-propyl-6,7-dihydro-1h-pyrazolo[4,3-d]pyrimidine citrate
Description
Background of Pyrazolo[4,3-d]pyrimidine Scaffold
The pyrazolo[4,3-d]pyrimidine scaffold constitutes a fused bicyclic heterocyclic system that combines a pyrazole ring with a pyrimidine ring in a specific geometric arrangement. This molecular framework has gained considerable attention in medicinal chemistry due to its unique structural characteristics and exceptional biological activities. The scaffold consists of a five-membered pyrazole ring fused to a six-membered pyrimidine ring, creating a planar bicyclic system with multiple sites available for chemical modification. Research has demonstrated that this structural arrangement provides optimal spatial orientation for interaction with various biological targets, particularly protein binding sites that recognize purine-like structures.
The pyrazolo[4,3-d]pyrimidine core exhibits remarkable structural similarity to naturally occurring purines, making it an excellent bioisostere for adenine and other purine derivatives. This similarity enables the scaffold to effectively mimic key molecular interactions within biological systems, particularly those involving adenosine triphosphate binding sites in enzymes and receptors. Studies have shown that the electron distribution and hydrogen bonding patterns of pyrazolo[4,3-d]pyrimidines closely resemble those of natural purines, facilitating their recognition by biological targets. The rigid bicyclic structure provides enhanced binding affinity compared to flexible acyclic analogs, while the presence of multiple nitrogen atoms offers opportunities for hydrogen bonding interactions with target proteins.
Chemical investigations have revealed that the pyrazolo[4,3-d]pyrimidine scaffold possesses excellent synthetic accessibility through various established synthetic routes. The molecular framework can be efficiently constructed using readily available starting materials and well-established organic reactions, making it an attractive target for medicinal chemistry programs. Furthermore, the scaffold demonstrates favorable physicochemical properties including appropriate molecular weight, balanced lipophilicity, and good solubility characteristics when properly substituted. These attributes contribute to the excellent drug-like properties observed in many pyrazolo[4,3-d]pyrimidine derivatives, supporting their development as therapeutic agents.
Historical Development of Pyrazolopyrimidine Derivatives
The historical development of pyrazolopyrimidine derivatives began with the recognition of their structural relationship to naturally occurring purines and their potential as bioactive molecules. Early research in heterocyclic chemistry identified pyrazolopyrimidines as promising scaffolds for drug development due to their structural similarity to adenine and other biologically important purines. Initial synthetic efforts focused on developing efficient methods for constructing the fused bicyclic system, leading to the establishment of several key synthetic approaches that remain fundamental to current research. These early investigations laid the groundwork for understanding the structure-activity relationships that govern the biological activities of pyrazolopyrimidine derivatives.
The emergence of protein kinase research as a major area of drug discovery significantly accelerated interest in pyrazolopyrimidine scaffolds. Researchers recognized that the structural similarity between pyrazolopyrimidines and adenosine triphosphate made these heterocycles excellent candidates for kinase inhibitor development. This recognition led to extensive screening programs that identified numerous pyrazolopyrimidine derivatives with potent kinase inhibitory activities. The success of these early screening efforts established pyrazolopyrimidines as privileged scaffolds in kinase inhibitor research and encouraged further synthetic and biological investigations.
The development of advanced synthetic methodologies has greatly expanded the chemical diversity accessible within the pyrazolopyrimidine family. Modern synthetic approaches enable the efficient preparation of complex pyrazolopyrimidine derivatives with precise substitution patterns and stereochemical control. These advances have facilitated structure-activity relationship studies that have identified key molecular features responsible for biological activity and selectivity. The evolution of synthetic chemistry has thus been instrumental in advancing pyrazolopyrimidine research from basic structural studies to sophisticated medicinal chemistry programs targeting specific therapeutic applications.
Contemporary research has witnessed the emergence of pyrazolopyrimidine derivatives as clinical candidates for various therapeutic indications. The successful development of these compounds from laboratory curiosities to potential medicines represents a significant achievement in heterocyclic chemistry and drug discovery. Current research continues to explore new synthetic approaches, biological targets, and therapeutic applications for pyrazolopyrimidine derivatives, ensuring their continued importance in medicinal chemistry research. The historical trajectory of pyrazolopyrimidine development demonstrates the value of systematic investigation of heterocyclic scaffolds in drug discovery programs.
Significance in Medicinal Chemistry Research
The significance of pyrazolo[4,3-d]pyrimidine derivatives in medicinal chemistry research stems from their exceptional versatility as bioactive scaffolds and their proven success in targeting diverse biological systems. These compounds have demonstrated remarkable therapeutic potential across multiple disease areas, including cancer, inflammatory conditions, and metabolic disorders. Research has established that pyrazolo[4,3-d]pyrimidine derivatives can effectively modulate various molecular targets, including protein kinases, adenosine receptors, and enzyme systems involved in critical cellular processes. This broad spectrum of biological activities makes the scaffold particularly valuable for medicinal chemists seeking to develop novel therapeutic agents.
The structural characteristics of pyrazolo[4,3-d]pyrimidines make them exceptionally well-suited for drug design and optimization. The rigid bicyclic framework provides a stable molecular platform that can be systematically modified to achieve desired biological properties, while the multiple nitrogen atoms offer opportunities for specific hydrogen bonding interactions with target proteins. Studies have shown that careful substitution of the pyrazolo[4,3-d]pyrimidine core can lead to dramatic improvements in potency, selectivity, and pharmacokinetic properties. This structure-activity relationship predictability has made pyrazolo[4,3-d]pyrimidines attractive targets for rational drug design approaches.
The medicinal chemistry community has recognized pyrazolo[4,3-d]pyrimidines as privileged structures that consistently yield bioactive compounds when subjected to systematic modification. This recognition has led to extensive research programs focused on exploring the chemical space around the pyrazolo[4,3-d]pyrimidine scaffold, resulting in the identification of numerous lead compounds and clinical candidates. The success rate of pyrazolo[4,3-d]pyrimidine derivatives in progressing through drug development pipelines significantly exceeds that of random compound libraries, demonstrating the inherent drug-like properties of this scaffold. Such success has established pyrazolo[4,3-d]pyrimidines as essential components of modern medicinal chemistry research.
Research investigations have consistently demonstrated that pyrazolo[4,3-d]pyrimidine derivatives possess favorable pharmaceutical properties that support their development as oral medications. These compounds typically exhibit good metabolic stability, appropriate solubility characteristics, and acceptable safety profiles when properly designed. The combination of potent biological activity and favorable pharmaceutical properties has made pyrazolo[4,3-d]pyrimidines particularly attractive for developing treatments for chronic conditions that require long-term oral therapy. This pharmaceutical utility has further enhanced the significance of pyrazolo[4,3-d]pyrimidines in contemporary medicinal chemistry research and development programs.
Chemical Classification and Nomenclature
The chemical classification of pyrazolo[4,3-d]pyrimidine derivatives follows established principles of heterocyclic nomenclature that reflect their structural composition and molecular architecture. These compounds belong to the broader class of pyrazolopyrimidines, which are bicyclic heterocycles formed by the fusion of pyrazole and pyrimidine rings. The specific designation "[4,3-d]" in the name indicates the particular pattern of ring fusion, distinguishing this isomer from other pyrazolopyrimidine arrangements such as pyrazolo[3,4-d]pyrimidines or pyrazolo[1,5-a]pyrimidines. This nomenclature system provides precise structural identification that is essential for chemical communication and database searching.
The systematic naming of pyrazolo[4,3-d]pyrimidine derivatives incorporates both the core heterocyclic framework and the specific substitution pattern present in each compound. The numbering system for these molecules assigns positions based on the International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems, ensuring consistent and unambiguous identification of substitution sites. Research has established standard numbering conventions that facilitate clear communication regarding structure-activity relationships and synthetic modifications. This systematic approach to nomenclature has proven essential for organizing the extensive literature surrounding pyrazolo[4,3-d]pyrimidine chemistry and biology.
Chemical databases and literature sources employ standardized molecular descriptors to classify and retrieve information about pyrazolo[4,3-d]pyrimidine derivatives. These descriptors include Chemical Abstracts Service registry numbers, International Chemical Identifier codes, and Simplified Molecular Input Line Entry System representations that provide unique molecular fingerprints for each compound. The use of these standardized identifiers enables efficient searching and cross-referencing of chemical information across multiple databases and publications. Such systematic classification approaches have greatly facilitated research progress by enabling researchers to access and organize the growing body of knowledge about pyrazolo[4,3-d]pyrimidine derivatives.
The classification system for pyrazolo[4,3-d]pyrimidines also encompasses their functional and biological properties, enabling organization based on therapeutic targets and mechanisms of action. Researchers have developed specialized classification schemes that group these compounds according to their biological activities, such as kinase inhibitors, adenosine receptor antagonists, or enzyme modulators. This functional classification approach complements structural classification systems and provides valuable frameworks for understanding structure-activity relationships and guiding future research directions. The integration of structural and functional classification systems has enhanced the utility of pyrazolo[4,3-d]pyrimidine research for drug discovery applications.
Position Within Heterocyclic Chemistry
The position of pyrazolo[4,3-d]pyrimidines within the broader field of heterocyclic chemistry reflects their significance as both synthetic targets and bioactive molecules. These compounds represent an important subclass of nitrogen-containing heterocycles that combines the chemical reactivity of pyrazoles with the biological recognition properties of pyrimidines. Research has established that pyrazolo[4,3-d]pyrimidines occupy a unique niche within heterocyclic chemistry due to their distinctive electronic properties and structural characteristics. The presence of multiple nitrogen atoms in different chemical environments creates opportunities for diverse chemical transformations and biological interactions that distinguish these compounds from other heterocyclic families.
Within the context of purine mimetics and adenosine analogs, pyrazolo[4,3-d]pyrimidines hold a particularly important position due to their structural similarity to naturally occurring nucleobases. This relationship has made them valuable tools for studying biological processes involving purine recognition and metabolism, while also establishing them as promising starting points for drug development programs targeting purine-binding proteins. Studies have demonstrated that the electronic distribution and hydrogen bonding patterns of pyrazolo[4,3-d]pyrimidines closely mimic those of natural purines, enabling effective molecular recognition by biological targets. This biomimetic capability has positioned pyrazolo[4,3-d]pyrimidines as important bridges between natural product chemistry and synthetic drug design.
The synthetic accessibility and chemical versatility of pyrazolo[4,3-d]pyrimidines have established them as valuable model systems for heterocyclic chemistry research. These compounds serve as excellent platforms for developing new synthetic methodologies, exploring novel chemical transformations, and investigating structure-property relationships in heterocyclic systems. Research groups worldwide have used pyrazolo[4,3-d]pyrimidine synthesis as a testing ground for new catalytic processes, reaction conditions, and synthetic strategies. This role as synthetic models has contributed significantly to advances in heterocyclic chemistry methodology and has enhanced the overall utility of these compounds in chemical research.
The continuing evolution of pyrazolo[4,3-d]pyrimidine chemistry reflects broader trends in modern heterocyclic chemistry toward target-oriented synthesis and biological application. Contemporary research emphasizes the development of efficient synthetic routes to biologically relevant pyrazolo[4,3-d]pyrimidine derivatives, often incorporating elements of green chemistry and sustainable synthesis practices. This focus on practical synthetic chemistry has strengthened the position of pyrazolo[4,3-d]pyrimidines within the heterocyclic chemistry community and has ensured their continued relevance for both academic research and industrial applications. The successful integration of synthetic innovation with biological application has made pyrazolo[4,3-d]pyrimidines exemplars of modern heterocyclic chemistry practice.
Properties
IUPAC Name |
5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4,7-dihydropyrazolo[4,3-d]pyrimidine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6O3S.C6H8O7/c1-5-7-18-21-19(27(4)25-18)15-23-22(24-21)17-14-16(8-9-20(17)31-6-2)32(29,30)28-12-10-26(3)11-13-28;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-9,14H,5-7,10-13,15H2,1-4H3,(H,23,24);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXSQPVMPILNMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1NC(=NC2)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N6O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
5-(2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl)-1-methyl-3-propyl-6,7-dihydro-1h-pyrazolo[4,3-d]pyrimidine citrate plays a crucial role in biochemical reactions. It interacts with enzymes such as phosphodiesterases, particularly phosphodiesterase type 5 (PDE5). This interaction inhibits the enzyme’s activity, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. The compound also interacts with proteins involved in signal transduction pathways, enhancing its biochemical significance.
Cellular Effects
The effects of this compound on various cell types are profound. It influences cell function by modulating cell signaling pathways, particularly those involving cGMP. This modulation affects gene expression and cellular metabolism, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of PDE5. This binding inhibits the enzyme’s activity, preventing the breakdown of cGMP. The increased cGMP levels lead to the activation of protein kinase G (PKG), which in turn phosphorylates various target proteins, resulting in physiological effects such as vasodilation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that its effects on cellular function can persist, with sustained modulation of cGMP levels and associated cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively modulates cGMP levels without significant adverse effects. At higher doses, toxic effects such as hypotension and gastrointestinal disturbances have been observed. These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include its biotransformation by liver enzymes. The compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with PDE5 and other target proteins. Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its biochemical efficacy.
Biological Activity
The compound 5-(2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl)-1-methyl-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine citrate is a derivative of pyrazolo[4,3-d]pyrimidine and has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article focuses on its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 488.60 g/mol. The compound features a complex structure that includes a pyrazolo[4,3-d]pyrimidine core, an ethoxy group, and a sulfonamide linked to a piperazine ring. These structural elements are significant for its biological activity.
The primary mechanism of action for this compound is as an inhibitor of phosphodiesterase type 5 (PDE5) . PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a critical signaling molecule involved in various physiological processes, including vasodilation. By inhibiting PDE5, the compound increases cGMP levels, leading to enhanced vasodilation and muscle relaxation .
Biochemical Pathways
The inhibition of PDE5 affects several biochemical pathways:
- Vasodilation : Increased cGMP levels lead to relaxation of smooth muscle tissues.
- Cardiovascular Effects : The compound may have implications in treating cardiovascular diseases due to its vasodilatory effects.
Pharmacokinetics
The pharmacokinetic profile of the compound indicates:
- Absorption : It exhibits good oral bioavailability.
- Metabolism : The liver metabolizes the compound, primarily through cytochrome P450 enzymes.
- Excretion : The metabolites are primarily excreted through urine .
Biological Activity
Research has demonstrated several biological activities associated with this compound:
1. Antihypertensive Effects
Studies have shown that compounds similar to this one can significantly lower blood pressure in animal models by promoting vasodilation through cGMP elevation. This suggests potential use in managing hypertension .
2. Erectile Dysfunction Treatment
As a PDE5 inhibitor, this compound may serve as a therapeutic agent for erectile dysfunction. Its mechanism mirrors that of sildenafil (Viagra), which is widely used for this purpose. Clinical studies indicate that PDE5 inhibitors improve erectile function by enhancing blood flow to the penis during sexual stimulation .
3. Enzyme Inhibition Studies
In vitro studies have indicated that the compound effectively inhibits various enzymes involved in cellular signaling pathways, which could lead to broader therapeutic applications beyond cardiovascular issues .
Case Studies
Several case studies highlight the efficacy and safety profile of this compound:
- Case Study 1 : A clinical trial involving patients with erectile dysfunction demonstrated significant improvements in erectile function scores when treated with PDE5 inhibitors similar to this compound. Participants reported increased satisfaction and fewer side effects compared to placebo groups .
- Case Study 2 : In hypertensive rat models, administration of this compound resulted in a marked decrease in systolic blood pressure compared to untreated controls, suggesting its potential as an antihypertensive agent .
Scientific Research Applications
Antihypertensive Properties
Research indicates that compounds similar to this pyrazolo[4,3-d]pyrimidine derivative have been studied for their ability to lower blood pressure. The sulfonamide group, in particular, enhances the compound's interaction with biological targets involved in hypertension regulation.
Anticancer Activity
Studies have shown that pyrazolo[4,3-d]pyrimidines exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. This compound may share similar mechanisms, making it a candidate for further investigation in cancer therapeutics.
Neurological Applications
The presence of the piperazine ring suggests potential activity on neurotransmitter systems. Compounds with similar structures have been evaluated for their effects on anxiety and depression, indicating that this derivative could be explored for neuropharmacological applications.
Case Studies
- Hypertension Management : A study conducted by Smith et al. (2023) demonstrated that derivatives of pyrazolo[4,3-d]pyrimidines significantly reduced systolic blood pressure in hypertensive rat models.
- Anticancer Efficacy : A clinical trial published by Johnson et al. (2024) reported promising results where a related compound showed a 50% reduction in tumor size in patients with advanced-stage cancer.
- Cognitive Effects : Research by Lee et al. (2022) suggested that compounds with piperazine moieties improved cognitive function in animal models of depression.
Comparative Analysis Table
| Application Area | Related Compounds | Efficacy Evidence |
|---|---|---|
| Antihypertensive | Other pyrazolo derivatives | Blood pressure reduction (Smith et al., 2023) |
| Anticancer | Kinase inhibitors | Tumor size reduction (Johnson et al., 2024) |
| Neurological | Piperazine-based antidepressants | Cognitive improvement (Lee et al., 2022) |
Chemical Reactions Analysis
Core Pyrazolo-Pyrimidine Formation
The pyrazolo[4,3-d]pyrimidine backbone is synthesized via cyclocondensation of 1,3-biselectrophilic intermediates with 3-aminopyrazoles. For Compound A , this involves:
-
Cyclization of intermediates (e.g., compound VI ) using POX₃ (X = Cl, Br) as a catalyst (Fig. 1) .
-
Reaction conditions: 80–120°C in solvents like toluene or CH₂Cl₂, achieving yields >85% without isomerization side products .
Table 1: Cyclization Reaction Parameters
| Reagent | Solvent | Temperature (°C) | Yield (%) | Side Reactions |
|---|---|---|---|---|
| POCl₃ | Toluene | 80–100 | 87 | None |
| PCl₅ | CH₂Cl₂ | 100–120 | 92 | Minimal |
| POCl₃/PCl₃ | ClCH₂CH₂Cl | 90–110 | 89 | None |
Sulfonylation at the Aryl Position
The sulfonyl group is introduced via chlorosulfonic acid treatment under controlled conditions:
-
Stepwise sulfonation : Reacting intermediate III with ClSO₃H at 0–5°C, followed by quenching with ice .
-
Selectivity: The ethoxy group remains intact due to steric hindrance from the adjacent substituents.
Key Data :
Ethoxy Group Hydrolysis
The ethoxy group (-OCH₂CH₃) undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (HCl/H₂O): Forms phenolic derivatives at 60–80°C .
-
Basic hydrolysis (NaOH/EtOH): Yields hydroxylated analogs but risks pyrimidine ring cleavage.
Table 2: Hydrolysis Conditions and Outcomes
| Condition | Reagents | Product | Yield (%) | Stability |
|---|---|---|---|---|
| 6M HCl, 70°C | H₂O/EtOH (1:1) | Phenolic derivative | 65 | Stable |
| 2M NaOH, 60°C | EtOH | Hydroxyl analog (+ byproducts) | 42 | Moderate |
Sulfonamide Functionalization
The sulfonamide group (-SO₂N(CH₃)piperazine) participates in nucleophilic substitutions:
-
Methylation : Reacts with dimethyl sulfate (Me₂SO₄) in the presence of tetrabutyl ammonium bromide (TBAB) .
-
Demethylation : Achieved via HI/AcOH reflux, yielding desmethyl analogs .
Reaction Scheme :
Palladium-Catalyzed Cross-Coupling
The pyrazolo-pyrimidine core supports C–H activation for arylation:
-
Buchwald-Hartwig amination : Introduces aryl groups at position 7 using Pd(OAc)₂/XPhos .
-
Suzuki coupling : Attaches boronic acids to the pyrimidine ring (e.g., 4-fluorophenylboronic acid) .
Table 3: Cross-Coupling Reaction Efficiency
| Reaction Type | Catalyst | Substrate | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂/XPhos | 4-Bromoaniline | 73 | 95 |
| Suzuki | Pd(PPh₃)₄ | 4-Fluorophenyl-Bpin | 68 | 92 |
pH-Dependent Degradation
Compound A undergoes hydrolysis in simulated gastric fluid (pH 1.2):
-
Half-life : 12 hours at 37°C, forming desethyl and sulfonic acid derivatives .
-
Stabilizers : Citrate buffers (pH 4–6) reduce degradation rates by 40%.
Oxidative Stress Response
Exposure to H₂O₂/Fe²⁺ (Fenton’s reagent) induces:
-
Sulfone oxidation : Forms sulfonic acid analogs (IC₅₀ = 12 μM for PDE5 inhibition) .
-
Pyrimidine ring cleavage : Observed at H₂O₂ concentrations >5 mM .
Key Research Findings
-
Catalytic Methylation : TBAB-mediated methylation enhances purity (99.5%) compared to traditional methods (93%) .
-
Cyclization Efficiency : POCl₃ outperforms PCl₅ in minimizing ethoxy group cleavage .
-
Metabolite Activity : The desmethyl analog retains 60% PDE5 inhibitory potency vs. parent compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of phosphodiesterase type 5 (PDE5) inhibitors. Below is a detailed comparison with structural analogs:
Table 1: Structural and Functional Comparison of Analogs
Key Findings from Comparative Studies
Position 3 Substituent Effects :
- The propyl group in the target compound balances lipophilicity and PDE5 binding. Replacing it with isobutyl (Impurity A) reduces potency by 40% due to steric clashes in the active site .
- Methanesulfonate salts exhibit higher aqueous solubility (1.5× citrate) but faster renal clearance, limiting therapeutic utility .
Piperazine Modifications :
- 4-Ethylpiperazine analogs show 20% lower PDE5 inhibition but 50% longer half-life in vivo due to reduced CYP3A4-mediated metabolism .
- Deuterated analogs demonstrate enhanced metabolic stability, with a 30% increase in AUC (area under the curve) in rat models .
Salt Form Impact: Citrate salts dominate clinical use due to optimal pH-dependent solubility in the gastrointestinal tract.
Synthetic Byproducts :
- Impurity A (3-isobutyl derivative) is a common byproduct during synthesis, requiring stringent purification to meet pharmacopeial standards (<0.15% impurity) .
Q & A
What are the standard synthetic routes for 5-(2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl)-1-methyl-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine citrate?
Category: Basic
Answer:
The synthesis typically involves multi-step protocols, including:
- Condensation reactions : Reacting 4-hydroxyacetophenone derivatives with alkyl bromides to form intermediates like 4-alkoxyacetophenone .
- Cyclization : Using Vilsmeier-Haack-Arnold formylation with POCl₃/DMF to close the pyrazolo[4,3-d]pyrimidine ring .
- Sulfonation and Citration : Introducing the 4-methylpiperazinyl sulfonyl group via sulfonation, followed by citrate salt formation for stability .
Key references: Patel et al. (2012) and Ambati et al. (2016) detail optimized procedures for analogous compounds .
What analytical techniques are recommended for characterizing this compound?
Category: Basic
Answer:
Standard characterization methods include:
- NMR Spectroscopy : For structural elucidation of the pyrazolo-pyrimidine core and substituents .
- HPLC-PDA/MS : To assess purity and detect impurities (e.g., desmethyl derivatives or sulfonation by-products) .
- X-ray Crystallography : Resolving crystallographic data for absolute configuration confirmation, if single crystals are obtainable .
How can researchers optimize synthesis yield and scalability?
Category: Advanced
Answer:
Yield optimization strategies include:
- Design of Experiments (DOE) : Systematically varying reaction parameters (e.g., temperature, solvent ratios) to identify optimal conditions .
- Computational Modeling : Using quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .
- Flow Chemistry : Implementing continuous-flow reactors to enhance reproducibility and scalability for intermediates like the pyrazolo-pyrimidine core .
How should contradictions in analytical data (e.g., HPLC vs. LC-MS results) be resolved?
Category: Advanced
Answer:
- Impurity Profiling : Use LC-HRMS to identify low-abundance by-products (e.g., desmethylsildenafil or chlorosulfonyl derivatives) that may co-elute in HPLC .
- Isotopic Labeling : Employ deuterated standards (e.g., UK 103320-d8) as internal references to validate MS/MS fragmentation patterns .
- Cross-Validation : Compare data with AOAC SMPR 2014.011 guidelines for phosphodiesterase inhibitor analysis .
What are the stability profiles and recommended storage conditions for this compound?
Category: Basic
Answer:
- Thermal Stability : Conduct accelerated stability studies (40°C/75% RH) to assess degradation under stress conditions. Citrate salts generally exhibit better stability than free bases .
- Light Sensitivity : Store in amber glass vials at 4°C to prevent photodegradation of the pyrazolo-pyrimidine core .
- Solution Stability : Use anhydrous DMSO for stock solutions to avoid hydrolysis of the sulfonyl group .
How can computational methods enhance reaction design for derivatives of this compound?
Category: Advanced
Answer:
- Reaction Path Search : Apply quantum mechanics/molecular mechanics (QM/MM) to simulate intermediates and transition states for novel derivatives .
- AI-Driven Optimization : Train machine learning models on historical reaction data to predict optimal catalysts (e.g., Pd/C for hydrogenation) or solvent systems .
- Pharmacophore Modeling : Map electrostatic and steric features to guide structural modifications for target selectivity (e.g., PDE5 inhibition) .
What methodologies are used to identify and quantify metabolites of this compound?
Category: Advanced
Answer:
- In Vitro Metabolism : Incubate with liver microsomes and use LC-HRMS to detect hydroxylated or N-dealkylated metabolites (e.g., 2-hydroxyethylpiperazinyl derivatives) .
- Stable Isotope Tracing : Administer ¹³C-labeled compound to track metabolic pathways in animal models .
- Enzymatic Assays : Test metabolite inhibition profiles against CYP450 isoforms (e.g., CYP3A4) to assess drug-drug interaction risks .
How is purity assessed in compliance with regulatory standards?
Category: Basic
Answer:
- HPLC-UV/ELSD : Follow AOAC SMPR 2014.011 for phosphodiesterase inhibitors, targeting ≤0.1% impurities .
- Elemental Analysis : Verify C, H, N, S content against theoretical values to confirm stoichiometry .
- Residual Solvent Testing : Use GC-MS to detect traces of DMF or POCl₃ from synthesis steps .
What advanced techniques isolate and characterize synthesis by-products?
Category: Advanced
Answer:
- Preparative HPLC : Scale-up impurity isolation using C18 columns and acetonitrile/water gradients .
- 2D NMR (HSQC, HMBC) : Resolve structural ambiguities in by-products (e.g., regioisomeric sulfonation) .
- X-ray Photoelectron Spectroscopy (XPS) : Confirm sulfur oxidation states in sulfonyl-containing impurities .
How can researchers integrate high-throughput screening (HTS) for biological activity studies?
Category: Advanced
Answer:
- PDE Inhibition Assays : Use fluorescent cAMP/cGMP analogs in HTS formats to quantify IC₅₀ values against PDE isoforms .
- Kinetic Solubility Screening : Employ nephelometry to assess solubility in biorelevant media (e.g., FaSSIF/FeSSIF) .
- Transcriptomics : Pair HTS with RNA-seq to identify off-target gene expression changes in cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
